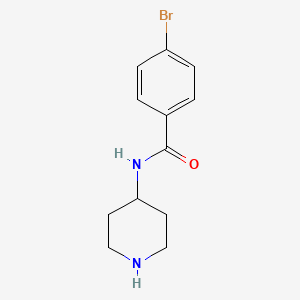
4-Bromo-N-(piperidin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N-(piperidin-4-yl)benzamide is a chemical compound characterized by a bromine atom attached to a benzamide group, which is further linked to a piperidin-4-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-(piperidin-4-yl)benzamide typically involves the bromination of N-(piperidin-4-yl)benzamide. The reaction conditions include the use of bromine (Br2) in the presence of a suitable solvent, such as dichloromethane (DCM), under controlled temperature and pressure.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems for the addition of reagents and monitoring of reaction progress can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-N-(piperidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate ion.
Reduction: The bromine atom can be reduced to form hydrogen bromide (HBr).
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl (-OH) or amino (-NH2) groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) for hydroxyl substitution, and ammonia (NH3) for amino substitution.
Major Products Formed:
Oxidation: Bromate ion (BrO3-)
Reduction: Hydrogen bromide (HBr)
Substitution: 4-Hydroxy-N-(piperidin-4-yl)benzamide and 4-Amino-N-(piperidin-4-yl)benzamide
Scientific Research Applications
4-Bromo-N-(piperidin-4-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Bromo-N-(piperidin-4-yl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-Chloro-N-(piperidin-4-yl)benzamide
4-Methyl-N-(piperidin-4-yl)benzamide
4-Nitro-N-(piperidin-4-yl)benzamide
Properties
CAS No. |
192875-99-3 |
|---|---|
Molecular Formula |
C12H15BrN2O |
Molecular Weight |
283.16 g/mol |
IUPAC Name |
4-bromo-N-piperidin-4-ylbenzamide |
InChI |
InChI=1S/C12H15BrN2O/c13-10-3-1-9(2-4-10)12(16)15-11-5-7-14-8-6-11/h1-4,11,14H,5-8H2,(H,15,16) |
InChI Key |
YDRDRXRPLQKACJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7H-Isoxazolo[3,4-c]oxazolo[3,4-a]pyridine(9CI)](/img/structure/B15164926.png)
![2,3-Bis{[4-(trifluoromethyl)benzoyl]oxy}butanedioic acid](/img/structure/B15164928.png)
![N-(2-Hydroxyethyl)-N-{2-[(13-oxotetradecyl)amino]ethyl}acetamide](/img/structure/B15164929.png)
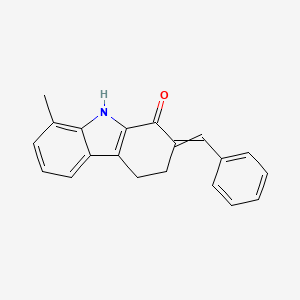
![2-{[(4-Oxopentanoyl)oxy]methyl}benzoic acid](/img/structure/B15164936.png)
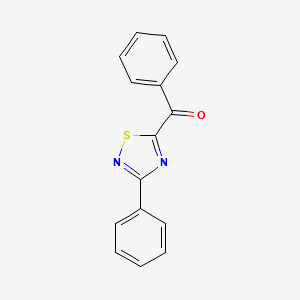
![Magnesium, bromo[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propynyl]-](/img/structure/B15164943.png)
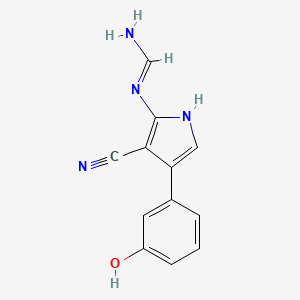
![(3R)-5-Ethoxy-3-[(methoxyacetyl)oxy]-5-oxopentanoate](/img/structure/B15164958.png)
![Phenol, 2-[(4-hydroxy-2-butynyl)oxy]-](/img/structure/B15164963.png)
![6-Bromo-8H-indeno[1,2-D]thiazol-2-ylamine hydriodide](/img/structure/B15164966.png)
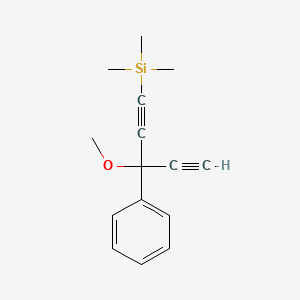

![5-(Diethylamino)-2-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]benzoic acid](/img/structure/B15164991.png)
